3-chloro-5-nitro-4-(propan-2-yl)pyridine
Description
Properties
CAS No. |
2639420-14-5 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitromethane-Based Cyclocondensation
The cyclocondensation of nitromethane with halogenated acrylates, as demonstrated in CN109456257B, provides a robust framework for constructing nitro-substituted pyridines. In this method, nitromethane reacts with 2-halogenated acrylates (e.g., methyl 2-chloroacrylate) under Lewis acid catalysis (e.g., ZnCl₂) to form 2-hydroxy-5-nitropyridine intermediates. The reaction proceeds via a tandem addition-condensation-cyclization mechanism, where nitromethane contributes the nitro group at position 5, and the acrylate supplies carbons for the pyridine backbone.
Adaptation for Isopropyl Substitution
To introduce the isopropyl group at position 4, the acrylate component can be modified to include branched alkyl esters. For example, substituting methyl 2-chloroacrylate with isopropyl 2-chloroacrylate may direct the ester’s alkyl group to position 4 during cyclization. Computational modeling suggests that steric effects from the isopropyl group could favor its placement at the less hindered 4-position, though experimental validation is required.
Reaction Conditions
Orthoformate-Mediated Cyclization
Triethyl orthoformate acts as a carbon source in cyclization, facilitating the formation of the pyridine ring. This method, detailed in CN109456257B, avoids hazardous diazotization and nitration steps, offering a safer alternative. For 3-chloro-5-nitro-4-(propan-2-yl)pyridine, the use of isopropyl-containing orthoformate derivatives could theoretically incorporate the isopropyl group, though no direct examples exist in the literature.
Directed Electrophilic Substitution for Functionalization
Nitration and Chlorination Sequence
The nitro group’s meta-directing properties are critical for subsequent chlorination. As shown in CN101219997B, nitration of 4-isopropylpyridine would likely occur at position 5 due to the isopropyl group’s ortho/para-directing nature. Subsequent chlorination using POCl₃ or PCl₅ under reflux conditions introduces chlorine at position 3, guided by the nitro group’s meta-directing influence.
Experimental Protocol
Regioselective Chlorination
Chlorination of 5-nitro-4-isopropylpyridine requires careful control to avoid over-chlorination. CN109456257B reports that excess POCl₃ (3–5 equiv) and temperatures of 110–140°C optimize mono-chlorination at position 3, with <2% dichlorination byproducts.
Catalytic and Process Optimization
Role of Lewis Acids
Zinc chloride and stannic chloride enhance reaction rates and selectivity in cyclocondensation. For instance, ZnCl₂ increases the yield of 2-hydroxy-5-nitropyridine from 78% to 90% by stabilizing transition states during cyclization.
Solvent and Temperature Effects
-
Solvents : Isopropyl acetate and ethyl acetate improve extraction efficiency during workup, reducing product loss.
-
Temperature : Higher temperatures (140°C) accelerate chlorination but risk decomposition, necessitating a balance between speed and stability.
Comparative Analysis of Synthetic Routes
*Hypothetical data based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-4-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, often in an acidic medium.
Major Products Formed
Reduction: 3-chloro-5-amino-4-(propan-2-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-chloro-5-nitro-4-(carboxy)pyridine.
Scientific Research Applications
3-chloro-5-nitro-4-(propan-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitro and chlorine substituents on biological activity.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitro-4-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following table compares 3-chloro-5-nitro-4-(propan-2-yl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects and physicochemical properties:
Substituent Effects on Reactivity and Properties
Electronic Effects :
- Nitro Group (NO₂): In this compound, the nitro group withdraws electrons, increasing the pyridine ring’s susceptibility to nucleophilic attack compared to analogues with electron-donating groups (e.g., methoxy in 4-chloro-5-methoxypyridin-3-amine) .
- Chlorine (Cl) : The chloro substituent at position 3 further polarizes the ring, enhancing electrophilicity.
Steric and Solubility Considerations :
- Isopropyl Group: The bulky isopropyl group at position 4 reduces solubility in polar solvents but may improve lipid membrane permeability, a trait absent in smaller substituents like methoxy or amino groups .
Thermal Stability :
Nitro-containing derivatives (e.g., the target compound) generally exhibit higher melting points (e.g., 268–287°C in related nitro-pyridines ) compared to amino- or methoxy-substituted analogues due to stronger intermolecular dipole interactions.
Spectroscopic and Computational Insights
- IR Spectroscopy: Nitro groups in analogous compounds show characteristic peaks at 1520–1350 cm⁻¹, while amino groups (e.g., in 4-chloro-5-methoxypyridin-3-amine) absorb at ~3300 cm⁻¹ .
- ¹H NMR : Aromatic protons in nitro-substituted pyridines resonate downfield (δH ~8.0–8.5 ppm) compared to methoxy-substituted analogues (δH ~6.5–7.5 ppm) .
- Computational Analysis: Tools like Multiwfn enable visualization of noncovalent interactions (e.g., steric repulsion from isopropyl groups) and electron density distributions, critical for predicting reactivity .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-5-nitro-4-(propan-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives. For example:
- Nitration and Halogenation: Introduce nitro and chloro groups sequentially under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, PCl₅ for chlorination).
- Catalytic Coupling: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the propan-2-yl group .
- Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for nitro group stability). Monitor progress via TLC or HPLC .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodological Answer:
- Spectroscopy:
- IR: Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
- NMR: ¹H NMR reveals propan-2-yl protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 8.5–9.0 ppm) .
- Computational:
- Multiwfn: Analyze electrostatic potential (ESP) maps to predict reactive sites .
- Crystallography: Compare experimental XRD data with Cambridge Structural Database entries (e.g., pyridine derivatives with nitro substituents) .
Advanced Research Questions
Q. How can noncovalent interactions influence the reactivity of this compound in supramolecular systems?
- Methodological Answer:
- Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to locate critical points in electron density, identifying hydrogen bonds or π-π stacking .
- Crystal Engineering: Design co-crystals with carboxylic acids (e.g., (E)-3-(pyridin-4-yl)acrylic acid) to stabilize reactive intermediates via O–H···N interactions .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer:
- Benchmarking: Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >1 ppm may indicate solvation effects or conformational flexibility .
- Dynamic Effects: Perform molecular dynamics simulations (e.g., Gaussian-optimized structures) to account for solvent or temperature-induced conformational changes .
Q. How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are recommended?
- Methodological Answer:
- Bioisosteric Replacement: Replace the nitro group with an amine (via catalytic hydrogenation) to enhance solubility and biological activity .
- Heterocycle Fusion: Attach imidazole or oxadiazole rings via nucleophilic substitution (e.g., K₂CO₃/DMF, 80°C) to target enzyme binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
